molecular formula C28H27NO4 B1343899 cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected CAS No. 365550-63-6

cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected

Cat. No.: B1343899
CAS No.: 365550-63-6
M. Wt: 441.5 g/mol
InChI Key: VRDHFYXVHXGOJV-UHFFFAOYSA-N
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Description

cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected: is a chemical compound widely used in peptide synthesis and various scientific research applications. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (FMOC) protecting group, which is commonly used to protect the amino group during peptide synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected typically involves the protection of the amino group with the FMOC group. This can be achieved by reacting the amine with fluorenylmethoxycarbonyl chloride (FMOC-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (FMOC-OSu), which can be obtained by reacting FMOC-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Oxidation: Oxidized derivatives of the compound.

    Reduction: The deprotected amino acid.

    Substitution: Substituted derivatives with different functional groups.

Mechanism of Action

The mechanism of action of cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected involves the protection of the amino group by the FMOC group. This protection prevents unwanted side reactions during peptide synthesis. The FMOC group can be selectively removed under basic conditions, allowing for the sequential addition of amino acids in SPPS . The molecular targets and pathways involved in its action are primarily related to its role in peptide synthesis and the protection of functional groups.

Comparison with Similar Compounds

    cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-Boc protected: Similar to the FMOC-protected compound but uses a tert-butyloxycarbonyl (Boc) protecting group.

    trans-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected: Similar structure but with a different stereochemistry.

Uniqueness: The uniqueness of cis-1-Amino-4-phenylcyclohexanecarboxylic acid, N-FMOC protected lies in its specific stereochemistry and the use of the FMOC protecting group, which offers advantages in terms of stability and ease of removal under mild conditions compared to other protecting groups .

Properties

IUPAC Name

1-(9H-fluoren-9-ylmethoxycarbonylamino)-4-phenylcyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO4/c30-26(31)28(16-14-20(15-17-28)19-8-2-1-3-9-19)29-27(32)33-18-25-23-12-6-4-10-21(23)22-11-5-7-13-24(22)25/h1-13,20,25H,14-18H2,(H,29,32)(H,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRDHFYXVHXGOJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C2=CC=CC=C2)(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622888
Record name 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

365550-63-6
Record name 1-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-phenylcyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622888
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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